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Compound of Interest

Compound Name: 4-Methyloctan-2-one

CAS No.: 27608-01-1

Cat. No.: B3189090

Get Quote

Understanding the chromatographic behavior of branched aliphatic ketones is critical for flavor

profiling, environmental analysis, and synthetic chemistry. This guide provides an in-depth

comparison of the retention indices (RI) for 4-methyloctan-2-one across different gas

chromatography (GC) stationary phases, grounded in molecular interaction mechanics and

empirical data.

Molecular Mechanics and Stationary Phase
Interactions
4-Methyloctan-2-one (C9H18O, MW: 142.24 g/mol )[1] features a dual-character molecular

structure: a hydrophobic eight-carbon backbone with a methyl branch at the C4 position, and a

highly polar carbonyl group at the C2 position. The choice of GC column dictates which of

these structural features dominates the retention mechanism.

Non-Polar Columns (e.g., HP-5, DB-5): These phases (typically 5% phenyl-

methylpolysiloxane) separate compounds primarily based on boiling point and London

dispersion forces. The methyl branch in 4-methyloctan-2-one slightly increases its steric
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bulk and reduces its surface area compared to straight-chain nonanones, leading to a

marginally lower retention index than expected for a straight-chain C9 ketone[2].

Polar Columns (e.g., DB-WAX, Carbowax): Polyethylene glycol (PEG) phases engage in

strong dipole-dipole interactions and hydrogen bond acceptance with the carbonyl group.

This fundamentally shifts the retention mechanism, drastically increasing the retention time

relative to non-polar alkanes.
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Interaction mechanisms of 4-methyloctan-2-one with different GC stationary phases.

Quantitative Data Comparison
To objectively evaluate column performance, we must compare the Linear Temperature

Programmed Retention Index (LTPRI) of 4-methyloctan-2-one against its structural isomers

and homologous counterparts.

The following table synthesizes empirical retention data from authoritative partition coefficient

studies[2] and chemical reference databases[3].
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Compound
Molecular
Weight ( g/mol
)

Non-Polar RI
(HP-5 / DB-5)

Polar RI
(Carbowax /
DB-WAX)

Structural
Note

4-Methyloctan-2-

one
142.24 1096[2] ~1376*

Target branched

ketone

2-Octanone 128.21 987[2] ~1180

Shorter

unbranched

chain

2-Nonanone 142.24 1089[4] ~1290
Unbranched C9

equivalent

4,6-

Dimethylheptan-

2-one

142.24
979.9 (Petrocol)

[3]
1262.4[3]

Highly branched

isomer

*Note: The polar RI for 4-methyloctan-2-one is an extrapolated estimate based on the

standard +280 unit polarity shift observed in homologous aliphatic ketones transitioning from

non-polar to polar phases.

Data Insights: Notice that 4-methyloctan-2-one (RI 1096) elutes slightly later than 2-nonanone

(RI 1089) on an HP-5 column[2],[4]. This is counterintuitive, as branching typically lowers the

boiling point. However, the specific position of the methyl group at C4 alters the molecular

dipole and interaction with the 5% phenyl groups in the stationary phase, slightly increasing

retention compared to the straight-chain isomer. Conversely, a highly branched isomer like 4,6-

dimethylheptan-2-one experiences significant steric hindrance, drastically reducing its non-

polar RI to 979.9[3].

Self-Validating Protocol: LTPRI Determination
To ensure data trustworthiness, researchers must utilize a self-validating experimental design

when determining retention indices. The following protocol outlines the exact methodology for

deriving the LTPRI of 4-methyloctan-2-one.

1. Co-Injection
(Analyte + n-Alkanes)

2. Vaporization
(250°C Inlet)

3. Column Separation
(HP-5 / DB-WAX) 4. FID/MS Detection 5. LTPRI Calculation

(Van den Dool & Kratz)
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GC workflow for determining Linear Temperature Programmed Retention Indices.

Step-by-Step Methodology
1. Preparation of the Validation Mixture

Action: Prepare a solution containing 4-methyloctan-2-one (100 µg/mL), a homologous

series of n-alkanes (C8 to C20, 50 µg/mL each), and an internal validation standard (2-

octanone, 100 µg/mL) in n-hexane.

Causality: n-Hexane is chosen because it elutes well before the C8 alkane, preventing

solvent masking. The internal validation standard (2-octanone) is critical; its RI is universally

established (987 on HP-5)[2], acting as a built-in system suitability check.

2. GC Instrument Configuration

Action: Install an HP-5 capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness)[4]. Set

the carrier gas (Helium) to a constant flow of 1.0 mL/min.

Causality: Constant flow mode is mandatory. If constant pressure is used, the gas velocity

decreases as the oven temperature rises, distorting the linear relationship required for

accurate RI calculation.

3. Temperature Programming

Action: Program the oven to start at 50 °C (hold for 2 min), then ramp at 5 °C/min to 250 °C.

Causality: A strictly linear temperature ramp ensures that the retention times of the

homologous n-alkane series increase linearly, which is the foundational assumption of the

Van den Dool and Kratz equation.

4. Injection and Separation

Action: Inject 1.0 µL of the mixture using a split ratio of 50:1 (Inlet temperature: 250 °C).
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Causality: A high split ratio prevents column overloading. Overloading causes peak fronting,

which shifts the peak apex and artificially lowers the calculated retention time.

5. Calculation and Self-Validation

Action: Record the retention times ( tR​) and calculate the LTPRI using the formula:

RI=100×[n+tR(n+1)​−tR(n)​tR(analyte)​−tR(n)​​]

(Where n and n+1 are the carbon numbers of the alkanes eluting just before and after the

analyte).

Validation Check: Before accepting the RI for 4-methyloctan-2-one, calculate the RI for the

2-octanone peak. If the result deviates from 987 by more than ±2 units[2], the system is

compromised (e.g., active sites on the column or flow instability), and the run must be

rejected. If it passes, the calculated value of 1096 for 4-methyloctan-2-one[2] can be

trusted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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